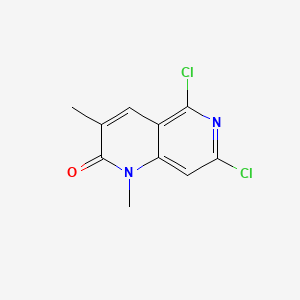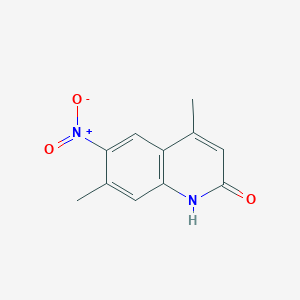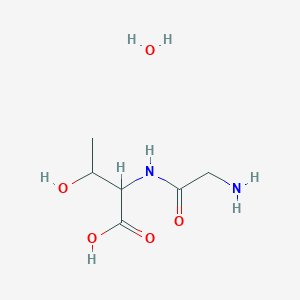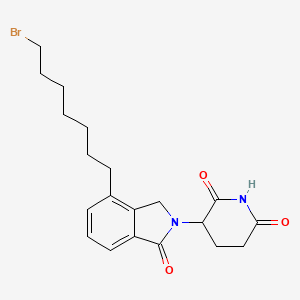
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate is a chemical compound with the molecular formula C14H13F2NO5 and a molecular weight of 313.25 g/mol. This compound is primarily used as a linker in antibody-drug conjugation (ADC) processes. It is known for its role in facilitating the attachment of drugs to antibodies, which can then target specific cells, such as cancer cells, for therapeutic purposes.
Vorbereitungsmethoden
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate involves several steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((2,4-difluorobenzyl)oxy)propanoic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Analyse Chemischer Reaktionen
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the 2,4-difluorobenzyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dioxopyrrolidin-1-yl and 3-((2,4-difluorobenzyl)oxy)propanoic acid.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound is employed in the development of antibody-drug conjugates (ADCs), which are used to target and destroy specific cells, such as cancer cells.
Medicine: In the pharmaceutical industry, this compound is crucial for creating targeted therapies that minimize side effects by delivering drugs directly to diseased cells.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate involves its role as a linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which can then bind to specific antigens on the surface of target cells. Once the ADC binds to the target cell, it is internalized, and the cytotoxic drug is released, leading to cell death. This targeted approach allows for the selective destruction of diseased cells while sparing healthy cells.
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate is unique due to its specific structure and function as a linker in ADCs. Similar compounds include:
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Another linker used in chemical synthesis.
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Used in the synthesis of various chemical intermediates.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with potential anticonvulsant properties.
These compounds share similar structural features but differ in their specific applications and functional groups.
Eigenschaften
CAS-Nummer |
1134280-65-1 |
|---|---|
Molekularformel |
C14H13F2NO5 |
Molekulargewicht |
313.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,4-difluorophenyl)methoxy]propanoate |
InChI |
InChI=1S/C14H13F2NO5/c15-10-2-1-9(11(16)7-10)8-21-6-5-14(20)22-17-12(18)3-4-13(17)19/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
GVIIHBCHKKZQIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















